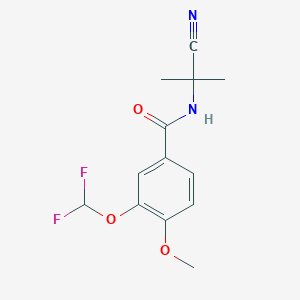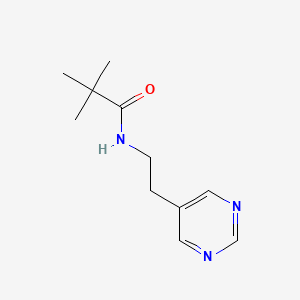![molecular formula C15H13N3OS B2614531 2-[(3-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-82-8](/img/structure/B2614531.png)
2-[(3-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one is a useful research compound. Its molecular formula is C15H13N3OS and its molecular weight is 283.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[(3-Methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one have been a focus of research due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, novel sulfonated zinc-triazine complexes with a pyridyl triazine core have been synthesized and characterized for their biological applications. These complexes have shown potential for serum distribution via albumins, indicating their relevance in the delivery of therapeutic agents (Abeydeera et al., 2018).
Biological Applications
The biological applications of these compounds have been explored in various studies. For example, the binding studies with bovine serum albumin (BSA) for zinc-triazine complexes revealed potent serum distribution capabilities. This suggests their potential use in biological systems and drug delivery mechanisms where interaction with serum proteins is critical (Abeydeera et al., 2018).
Chemical Reactivity and Applications
The chemical reactivity of compounds structurally related to this compound has been investigated, highlighting their versatility in organic synthesis. For instance, the use of microwave-activated inverse electron demand Diels–Alder reactions for the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines from 1,2,4-triazines demonstrates the utility of these compounds in constructing complex molecular architectures with potential pharmaceutical applications (Hajbi et al., 2007).
Antimicrobial and Antifungal Agents
Further research has explored the antimicrobial and antifungal potential of pyrido[1,2-a][1,3,5]triazin-4-one derivatives. Compounds within this class have shown activity against strains of Candida, Aspergillus, Mucor, and Trychophyton species, positioning them as candidates for the development of new antimicrobial and antifungal therapies (Reich et al., 1989).
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-5-4-6-12(9-11)10-20-14-16-13-7-2-3-8-18(13)15(19)17-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSULQPZQGEQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

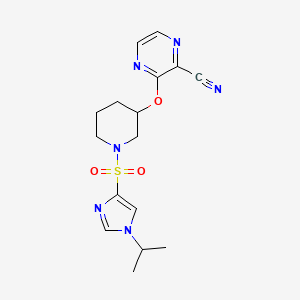
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2614455.png)
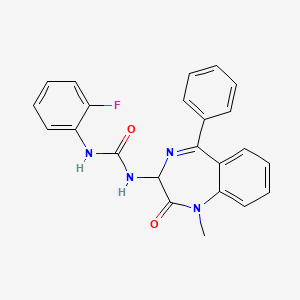
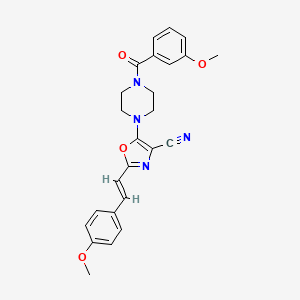
![2-(benzylthio)-7-(4-(diethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614459.png)
![4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide](/img/structure/B2614462.png)

![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)
![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide](/img/structure/B2614467.png)
